
Antileishmanial agent-18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antileishmanial agent-18 is a compound developed to combat leishmaniasis, a disease caused by protozoan parasites from the genus Leishmania. This disease is prevalent in tropical and subtropical regions and poses significant health risks. The compound is part of ongoing efforts to develop effective and safe treatments for leishmaniasis, which currently lacks a vaccine and relies on chemotherapy with significant side effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antileishmanial agent-18 involves multiple steps, including the preparation of intermediate compounds. One common method involves the synthesis of thiourea derivatives, which are then subjected to further reactions to produce the final compound. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Antileishmanial agent-18 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Hydrogen peroxide: for oxidation reactions.
Sodium borohydride: for reduction reactions.
Halogens: for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
科学的研究の応用
Antileishmanial agent-18 has several scientific research applications, including:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound is used to study the biology of Leishmania parasites and their interactions with host cells.
Medicine: It is being investigated as a potential treatment for leishmaniasis, with studies focusing on its efficacy and safety.
作用機序
The mechanism of action of Antileishmanial agent-18 involves targeting specific molecular pathways in the Leishmania parasites. The compound interferes with the parasite’s ability to synthesize essential biomolecules, leading to its death. Key molecular targets include enzymes involved in the parasite’s metabolic pathways, such as N-myristoyltransferase (NMT). The compound’s activity is also associated with the disruption of mitochondrial function and the generation of reactive oxygen species (ROS), which contribute to the parasite’s death .
類似化合物との比較
Antileishmanial agent-18 can be compared with other similar compounds, such as:
Amphotericin B: A widely used antileishmanial drug that targets the parasite’s cell membrane.
Miltefosine: An oral drug that disrupts the parasite’s cell membrane and induces apoptosis.
Pentamidine: A drug that interferes with the parasite’s DNA synthesis
Uniqueness
This compound is unique in its specific targeting of N-myristoyltransferase (NMT) and its ability to generate reactive oxygen species (ROS), which are not common mechanisms among other antileishmanial drugs. This makes it a promising candidate for further development and clinical use .
特性
分子式 |
C28H27N3O4 |
|---|---|
分子量 |
469.5 g/mol |
IUPAC名 |
N-[(2S,3R)-4-(benzylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-3-methyl-4-oxo-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C28H27N3O4/c1-18-24(30-22-15-9-8-14-21(22)25(18)32)27(34)31-23(16-19-10-4-2-5-11-19)26(33)28(35)29-17-20-12-6-3-7-13-20/h2-15,23,26,33H,16-17H2,1H3,(H,29,35)(H,30,32)(H,31,34)/t23-,26+/m0/s1 |
InChIキー |
ULHRBGNAUWFJFG-JYFHCDHNSA-N |
異性体SMILES |
CC1=C(NC2=CC=CC=C2C1=O)C(=O)N[C@@H](CC3=CC=CC=C3)[C@H](C(=O)NCC4=CC=CC=C4)O |
正規SMILES |
CC1=C(NC2=CC=CC=C2C1=O)C(=O)NC(CC3=CC=CC=C3)C(C(=O)NCC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


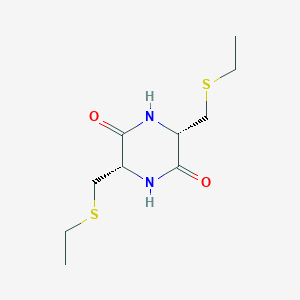

![N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;hydrochloride](/img/structure/B12387178.png)

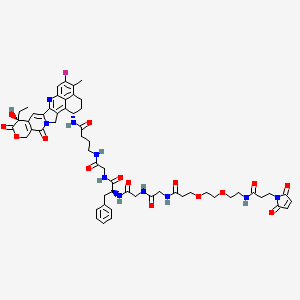
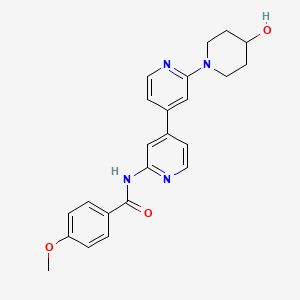
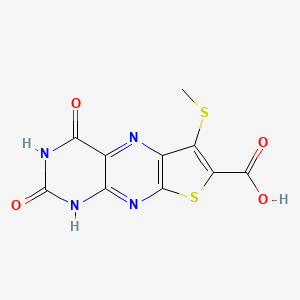

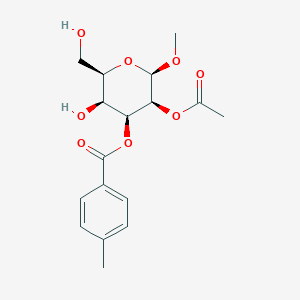
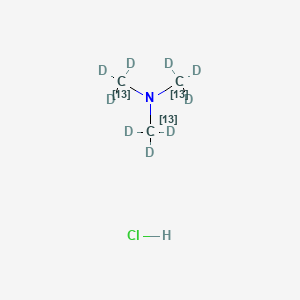
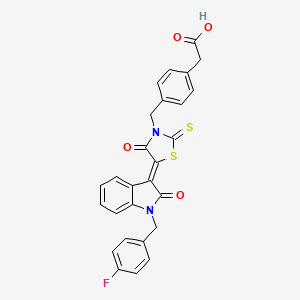

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12387247.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12387250.png)
